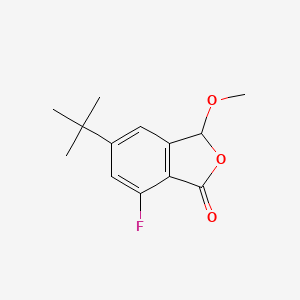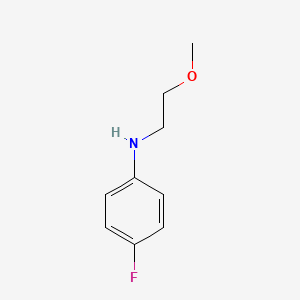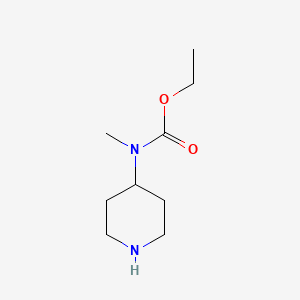
1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole is an organic compound that belongs to the class of heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-benzothiophen-5-yl isocyanate with suitable pyrrole derivatives under microwave irradiation has been reported to yield the desired compound efficiently .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of recyclable solid catalysts are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole involves its interaction with specific molecular targets and pathways. For instance, it has been reported to interact with collapsin response mediator protein 2 (CRMP2), influencing the phosphorylation levels and affecting nociceptive signaling . This interaction highlights its potential in the development of novel therapeutic agents for pain relief and other conditions.
Comparación Con Compuestos Similares
Similar Compounds
1-Benzothiophen-5-yl isocyanate: A related compound with similar structural features but different functional groups.
Benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives: These compounds share the benzothiophene core and have been studied for their biological activities.
Uniqueness
1-(1-Benzothiophen-5-yl)-2,5-dimethylpyrrole stands out due to its unique combination of the benzothiophene and pyrrole rings, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H13NS |
|---|---|
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
1-(1-benzothiophen-5-yl)-2,5-dimethylpyrrole |
InChI |
InChI=1S/C14H13NS/c1-10-3-4-11(2)15(10)13-5-6-14-12(9-13)7-8-16-14/h3-9H,1-2H3 |
Clave InChI |
LBHHJTQCONBZKD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1C2=CC3=C(C=C2)SC=C3)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-tert-Butyl-8-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8700578.png)
![4-Methyl-4,7-diazaspiro[2.5]octane](/img/structure/B8700582.png)





![Ethyl 2-{2-[(2-fluorophenyl)amino]acetamido}benzoate](/img/structure/B8700619.png)

